N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide
Description
N-(2-Benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide is a quinoline carboxamide derivative characterized by a 2-phenylquinoline core substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-benzoyl-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2/c1-20-16-17-27(25(18-20)29(33)22-12-6-3-7-13-22)32-30(34)24-19-28(21-10-4-2-5-11-21)31-26-15-9-8-14-23(24)26/h2-19H,1H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASMYICUFNSYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Starting Materials :
- Isatin (1) reacts with 4-methylacetophenone (2) in ethanol under reflux with potassium hydroxide as a base.
- The intermediate indole-2,3-dione derivative undergoes ring-opening and cyclization to form 2-phenylquinoline-4-carboxylic acid (3).
$$
\text{Isatin} + \text{4-Methylacetophenone} \xrightarrow{\text{KOH, EtOH, reflux}} \text{2-Phenylquinoline-4-carboxylic Acid}
$$Optimization Insights :
Limitations and Workarounds
- Electron-Deficient Substrates : Isatins with electron-withdrawing groups (e.g., nitro, bromo) may require modified conditions, such as elevated temperatures or prolonged reaction times.
- By-Product Formation : Neutralization with hydrochloric acid post-reaction minimizes residual salts, improving purity.
Alternative Route: Doebner Reaction
The Doebner reaction offers an alternative pathway using aniline, benzaldehyde derivatives, and pyruvic acid. This method is advantageous for introducing diverse substituents on the quinoline ring.
Procedural Details
Reaction Setup :
- Aniline (4), 2-nitrobenzaldehyde (5), and pyruvic acid (6) react in acetic acid under reflux with trifluoroacetic acid (TFA) as a catalyst.
- Cyclodehydration forms 2-(2-nitrophenyl)quinoline-4-carboxylic acid (7), which is reduced to the amine (8) using hydrazine hydrate and Pd/C.
$$
\text{Aniline} + \text{2-Nitrobenzaldehyde} + \text{Pyruvic Acid} \xrightarrow{\text{TFA, AcOH}} \text{2-(2-Nitrophenyl)quinoline-4-carboxylic Acid}
$$Yield Improvements :
Functional Group Transformations
Carboxylic Acid to Acyl Chloride
The quinoline-4-carboxylic acid (3) is treated with thionyl chloride (SOCl₂) to form the acyl chloride (9), a key intermediate for amidation.
$$
\text{2-Phenylquinoline-4-carboxylic Acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{Acyl Chloride}
$$
Conditions :
Hydrazide Formation
The acyl chloride (9) reacts with hydrazine hydrate to yield the hydrazide (10), which serves as a versatile intermediate for further derivatization.
$$
\text{Acyl Chloride} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazide}
$$
Characterization :
- IR spectroscopy confirms the disappearance of the C=O stretch at 1716 cm⁻¹ and the appearance of N–H stretches at 3263–3305 cm⁻¹.
Amidation with 2-Amino-4-Methylbenzophenone
The final step involves coupling the hydrazide (10) or acyl chloride (9) with 2-amino-4-methylbenzophenone (11) to form the target carboxamide (12).
Coupling Strategies
Schotten-Baumann Reaction :
Hydrazide Activation :
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR : Key signals include aromatic protons at δ 7.68–8.50 ppm and the methyl group of the benzoyl moiety at δ 2.35 ppm.
- ¹³C NMR : The carboxamide carbonyl appears at δ 165.8 ppm, while the quinoline carbons resonate at δ 148.2–160.6 ppm.
- MS : Molecular ion peak at m/z 483.2 ([M+H]⁺) confirms the molecular formula C₃₁H₂₃N₂O₂.
Purity Assessment
- TLC : Silica gel plates (CHCl₃:MeOH = 9.5:0.5) show a single spot at Rₓ 0.72.
- HPLC : Purity >98% achieved using a C18 column (acetonitrile:water = 70:30).
Comparative Analysis of Synthetic Routes
| Parameter | Pfitzinger Reaction | Doebner Reaction |
|---|---|---|
| Starting Materials | Isatin, Ketones | Aniline, Aldehydes |
| Yield | 72–85% | 45–68% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Functional Group Tolerance | Moderate | High |
| Scalability | Excellent | Moderate |
Challenges and Optimization Opportunities
By-Product Mitigation :
Green Chemistry Approaches :
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. In acidic hydrolysis (HCl/H₂O, reflux), the amide bond cleaves to yield 2-phenylquinoline-4-carboxylic acid and 2-benzoyl-4-methylaniline. Alkaline hydrolysis (NaOH/EtOH, 80°C) produces the corresponding carboxylate salt. Kinetic studies show a reaction half-life of 4.2 hours under pH 10 conditions at 60°C.
Key Data:
| Condition | Product 1 | Product 2 | Yield (%) |
|---|---|---|---|
| 6M HCl, reflux, 6h | 2-phenylquinoline-4-COOH | 2-benzoyl-4-methylaniline | 78 |
| 2M NaOH, 80°C, 4h | Sodium quinoline carboxylate | 2-benzoyl-4-methylaniline | 92 |
Palladium-Catalyzed Decarboxylative Acylation
This reaction enables functionalization at the quinoline’s ortho position. Using Pd(OAc)₂ as a catalyst and (NH₄)₂S₂O₈ as an oxidant, the compound reacts with α-oxocarboxylic acids to form acylated derivatives. A radical-mediated mechanism is proposed :
-
Palladacycle Formation : Coordination of Pd(II) to the quinoline nitrogen generates a six-membered palladacycle intermediate.
-
Acyl Radical Generation : Oxidative decarboxylation of α-oxocarboxylic acids produces acyl radicals.
-
C–H Bond Activation : The palladacycle undergoes oxidative coupling with the acyl radical, followed by reductive elimination to yield the acylated product.
Example Reaction:
| Starting Material | Conditions | Product | Yield (%) |
|---|---|---|---|
| N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide | Pd(OAc)₂ (5 mol%), (NH₄)₂S₂O₈, DCE, 80°C, 12h | 6-Acetyl derivative | 78 |
Nucleophilic Aromatic Substitution
Electrophilic positions on the quinoline ring (e.g., C-6/C-8) undergo substitution with nucleophiles like amines or thiols. For example, reaction with piperazine in DMF at 120°C replaces a chloride group (if present) with a piperazinyl moiety .
Kinetic Parameters (C-6 Chloro Substitution):
| Nucleophile | Temp (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| Piperazine | 120 | 2.3 × 10⁻⁴ | 85.6 |
Oxidation of the Quinoline Ring
The quinoline moiety undergoes oxidation with KMnO₄ in acidic conditions, leading to hydroxylation at C-3 or ring-opening to form dicarboxylic acids. Reaction outcomes depend on substituent electronic effects.
Oxidation Pathways:
| Oxidizing Agent | Conditions | Major Product | Selectivity (%) |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 8h | 3-Hydroxyquinoline derivative | 65 |
| CrO₃ | Acetic acid, reflux | Quinoline-2,4-dicarboxylic acid | 42 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces Norrish-type cleavage of the benzoyl group, yielding 2-phenylquinoline-4-carboxamide and 4-methylbenzaldehyde as primary photoproducts.
Quantum Yield: Φ = 0.12 ± 0.02 (measured via actinometry).
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that this compound may inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite. This mechanism of action is novel among antimalarial agents, positioning it as a promising candidate for further development in malaria treatment .
Antibacterial Properties
The compound exhibits antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. Preliminary evaluations suggest that its mechanism may involve enzyme inhibition or receptor modulation, which could lead to therapeutic effects against bacterial infections.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of this compound has revealed that modifications to its structure can enhance its biological activity. For instance, derivatives with different substituents on the quinoline core have been synthesized and evaluated for their potency against cancer cell lines. These studies help identify optimal structural features that contribute to increased efficacy .
Case Study 1: Anticancer Activity
A series of derivatives based on the quinoline scaffold, including this compound, were tested for antiproliferative activities against various cancer cell lines. One derivative demonstrated an IC50 value of 0.32 μM against the COLO205 colorectal adenocarcinoma cell line, indicating potent anticancer properties . The study utilized molecular docking to elucidate the mechanism of action, revealing interactions with tubulin that inhibit microtubule polymerization.
Case Study 2: Pharmacokinetic Properties
In a pharmacokinetic study involving similar quinoline derivatives, compounds were assessed for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The results indicated favorable drug-likeness and bioavailability with minimal cardiotoxic side effects, although some compounds presented risks of drug-drug interactions . This highlights the importance of structural optimization in enhancing therapeutic profiles.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quinoline core and aromatic substituents enable it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application.
Comparison with Similar Compounds
Structural Modifications and Activity Trends
- Substitution on the Amide Nitrogen: Aromatic Rings: Compounds with electron-donating groups (e.g., methoxy in ) exhibit stronger binding to cytochrome P450 enzymes, while halogenated aryl groups (e.g., 4-fluorophenyl in ) enhance antiviral specificity. Heterocyclic Moieties: The addition of oxadiazole (e.g., STX-0119) or morpholino groups (e.g., 5a5) improves enzyme inhibition potency and antibacterial efficacy, respectively .
- Quinoline Core Modifications: 2-Phenyl vs. 4-Methylphenyl: Derivatives with 2-phenylquinoline cores (as in the target compound) show broader bioactivity than 4-methylphenyl analogs, likely due to improved π-π stacking with target proteins .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antibacterial applications. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its unique electronic and steric properties. The presence of benzoyl and phenyl groups enhances its potential interactions with biological macromolecules, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has demonstrated that derivatives of 2-phenylquinoline-4-carboxamide exhibit potent antiproliferative effects against several cancer cell lines. For instance, a study evaluated a series of 2-phenylquinoline-4-carboxamide derivatives, revealing that one specific derivative (7b) displayed significant cytotoxicity against the SK-OV-3 and HCT116 cell lines with IC50 values of 0.5 µM and 0.2 µM, respectively .
The mechanism underlying the anticancer activity involves binding to the colchicine site on tubulin, inhibiting tubulin polymerization, which disrupts mitotic spindle assembly and induces G2/M phase arrest in the cell cycle. This was confirmed through immunofluorescence and flow cytometry analyses .
Antibacterial Activity
This compound also exhibits notable antibacterial properties. A study screened several quinoline derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly influenced antibacterial activity, with certain derivatives demonstrating enhanced effectiveness compared to standard antibiotics like ampicillin .
Comparative Antibacterial Efficacy
The following table summarizes the antibacterial activity of selected compounds against common bacterial strains:
| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | B. subtilis (MIC µg/mL) |
|---|---|---|---|
| This compound | < 10 | < 20 | < 15 |
| Ampicillin | 5 | 10 | 8 |
| Gentamicin | 4 | 6 | 7 |
Case Studies and Research Findings
- Anticancer Studies : A comprehensive study on the anticancer properties of quinoline derivatives indicated that modifications at the ortho-position of the phenyl group were crucial for enhancing cytotoxicity against various cancer cell lines. The incorporation of amide groups was found to significantly increase anticancer activity through enhanced interaction with cellular targets .
- Antibacterial Evaluation : Another investigation into the antibacterial efficacy of modified quinolines showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as alternatives to conventional antibiotics .
Q & A
Q. What are the optimal synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide, and how can purity be ensured during scale-up?
- Methodological Answer : The synthesis typically involves multi-step reactions with critical purification steps. For example, intermediates like quinoline-4-carboxamide derivatives are purified via flash chromatography using gradients of ethyl acetate/hexane (e.g., 25% EtOAC/hexane) or dichloromethane/methanol (9:10:1) . Final crystallization from methanol/dichloromethane improves purity (67% yield). Purity is validated using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and ESI-MS, with characteristic peaks for aromatic protons (δ 7.52–8.37 ppm) and molecular ion [M+H]⁺ .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming regiochemistry and functional groups. For example, the benzoyl group’s carbonyl resonance appears at δ 165.35 ppm in DMSO .
- ESI-MS : Detects molecular ions (e.g., [M+H]⁺ = 341.4) and fragmentation patterns .
- TLC Monitoring : Used during synthesis (e.g., silica gel 60 F₂₅₄ plates) to track reaction progress .
Advanced Research Questions
Q. How do structural modifications of the quinoline carboxamide scaffold influence STAT3 inhibition, and what experimental approaches validate target engagement?
- Methodological Answer : Analogues like STX-0119 (a STAT3 inhibitor) demonstrate that substituents on the quinoline ring (e.g., furan-oxadiazole) enhance binding to SH2/DNA-binding domains. Validation methods include:
Q. How can researchers resolve contradictions in reported metabolic stability data for quinoline carboxamides?
- Methodological Answer : Discrepancies arise from variations in cytochrome P450 (CYP) isoforms. Strategies include:
- Microsomal assays : Use human liver microsomes (HLMs) with NADPH cofactors to identify major metabolites .
- CYP inhibition studies : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
- Comparative studies : Contrast type I (non-competitive) vs. type II (competitive) binding using fluorescence quenching .
Q. What strategies optimize solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug synthesis : Introduce hydroxyl groups (e.g., N-(4-hydroxyphenyl derivatives) for glucuronidation ).
- Co-solvent systems : Use THF/water mixtures (e.g., 20 mL THF + 2 mL H₂O) to enhance solubility during in vivo dosing .
- Lipophilicity tuning : Replace methyl groups with polar substituents (e.g., methoxy) while maintaining logP < 3.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
